tert-Butyl (6-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamate
CAS No.:
Cat. No.: VC13563655
Molecular Formula: C12H19N3O2S
Molecular Weight: 269.37 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl (6-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamate -](/images/structure/VC13563655.png)
Specification
Molecular Formula | C12H19N3O2S |
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Molecular Weight | 269.37 g/mol |
IUPAC Name | tert-butyl N-(6-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate |
Standard InChI | InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-10-14-8-5-4-7(13)6-9(8)18-10/h7H,4-6,13H2,1-3H3,(H,14,15,16) |
Standard InChI Key | OMBSPLFLJONFRP-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1=NC2=C(S1)CC(CC2)N |
Canonical SMILES | CC(C)(C)OC(=O)NC1=NC2=C(S1)CC(CC2)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a tetrahydrobenzo[d]thiazole core, a bicyclic system comprising a benzene ring fused to a partially saturated thiazole ring. The tert-butyl carbamate group () is attached to the 2-position of the thiazole ring, while the 6-position hosts a primary amine (). This configuration distinguishes it from the structural isomer tert-butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate, where substituents occupy alternate positions.
Table 1: Comparative Molecular Properties
Property | tert-Butyl (6-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamate | tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate |
---|---|---|
Molecular Formula | ||
Molecular Weight (g/mol) | 269.37 | 269.37 |
IUPAC Name | tert-butyl N-(6-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate | tert-butyl N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)carbamate |
SMILES | CC(C)(C)OC(=O)NC1=NC2=C(S1)CC(CC2)N | CC(C)(C)OC(=O)NC1CCC2=C(C1)SC(=N2)N |
The divergent substitution patterns influence reactivity and biological interactions. For instance, the 2-position carbamate in the target compound may enhance steric hindrance, affecting binding to enzymatic active sites.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the tert-butyl group (), carbamate carbonyl ( in ), and thiazole protons (). Mass spectrometry (MS) typically shows a molecular ion peak at , consistent with the molecular weight. High-Performance Liquid Chromatography (HPLC) confirms purity, with retention times varying by column type and mobile phase.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis begins with 4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine (CAS 70590-66-8), a precursor with a molecular weight of 154.23 g/mol . Protective group chemistry is employed to shield the primary amine during subsequent reactions:
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Amine Protection: The amine reacts with di-tert-butyl dicarbonate () in the presence of a base (e.g., triethylamine) to form the Boc-protected intermediate.
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Functionalization: The thiazole ring is further modified via nucleophilic substitution or coupling reactions, though specific steps for the target compound remain undocumented in public literature.
Table 2: Key Reaction Parameters
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Amine Protection | , EtN, THF, 0°C → RT | 70–85 | |
Purification | Column chromatography (SiO, Hexane:EtOAc) | >95 |
Challenges and Optimization
The steric bulk of the tert-butyl group complicates coupling reactions, necessitating optimized catalysts (e.g., palladium-based catalysts for cross-couplings). Side reactions, such as carbamate cleavage under acidic conditions, require strict pH control during workup.
Applications in Medicinal Chemistry
Biological Activity of Analogues
While direct studies on the target compound are scarce, structurally related tetrahydrobenzothiazole derivatives exhibit:
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Antimicrobial Effects: Inhibition of bacterial DNA gyrase and fungal lanosterol demethylase.
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Anticancer Potential: Induction of apoptosis in HeLa cells via caspase-3 activation.
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Enzyme Inhibition: Competitive inhibition of cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE).
Drug Design Considerations
The carbamate group enhances metabolic stability compared to free amines, prolonging in vivo half-life. Molecular docking studies suggest that the tert-butyl moiety occupies hydrophobic pockets in target enzymes, improving binding affinity.
Parameter | Detail | Reference |
---|---|---|
GHS Signal Word | Danger | |
Hazard Statements | H301: Toxic if swallowed | |
Precautionary Measures | P264: Wash skin thoroughly after handling |
Analytical Validation
Batch purity is verified via HPLC (≥95% purity), with UV detection at 254 nm. Residual solvents are quantified using gas chromatography (GC), adhering to ICH Q3C guidelines.
Future Research Directions
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Synthetic Methodology: Develop catalytic asymmetric routes to access enantiomerically pure forms.
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Biological Screening: Evaluate the compound against neurodegenerative targets (e.g., tau protein aggregation).
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Structure-Activity Relationships (SAR): Compare pharmacological profiles of positional isomers to optimize selectivity.
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